molecular formula C16H15ClN4OS B1365578 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 886152-78-9

1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B1365578
CAS No.: 886152-78-9
M. Wt: 346.8 g/mol
InChI Key: GSTWIOYLPUTSTR-UHFFFAOYSA-N
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Description

1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a chlorobenzylthio group and a dimethyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell signaling pathways, including the inhibition of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis . Additionally, it affects gene expression by modulating the transcription of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest at the G1 phase . Furthermore, the compound induces apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it maintains its inhibitory effects on CDK2 and induces sustained apoptosis in cancer cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses have been shown to inhibit tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in the cytoplasm . It can also cross the blood-brain barrier, indicating its potential for treating central nervous system disorders .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It interacts with nuclear proteins and affects gene expression by modulating transcription factors . Additionally, the compound can localize to specific organelles, such as mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting appropriate precursors such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with suitable reagents under controlled conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative of the triazolopyrimidine core.

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other similar compounds, such as:

    1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone: Similar structure but with a methanone group instead of an ethanone group.

    1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanone: Similar structure but with a propanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-9-14(11(3)22)10(2)21-15(18-9)19-16(20-21)23-8-12-6-4-5-7-13(12)17/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTWIOYLPUTSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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